![molecular formula C12H16ClNO3 B12355716 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride is a chemical compound known for its unique structure and properties It features a benzo[d][1,3]dioxole ring, which is a fused ring system containing both benzene and dioxole
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole ring system.
Final Steps: The final product is obtained by combining the intermediate compounds under specific reaction conditions, followed by purification and crystallization to yield the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride can be compared with other similar compounds, such as:
- 1-(Benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine hydrochloride
- 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride lies in its specific ethylamino group, which imparts distinct chemical and biological properties.
Biological Activity
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride, commonly referred to as Ethylone, is a synthetic cathinone belonging to the family of psychoactive substances. This compound is structurally related to other well-known stimulants and has garnered attention for its potential biological activities, particularly in the context of its stimulant effects and interactions with neurotransmitter systems.
Ethylone is classified under the chemical formula C12H15NO3 and has a molecular weight of approximately 221.25 g/mol. The compound is characterized by a benzo[d][1,3]dioxole moiety, which contributes to its pharmacological properties.
Ethylone primarily acts as a releasing agent for monoamines, particularly dopamine, norepinephrine, and serotonin. It is believed to enhance the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft. This mechanism is similar to that of other stimulants such as MDMA and methamphetamine.
Stimulant Effects
Research indicates that Ethylone exhibits significant stimulant properties. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity, which are common indicators of stimulant effects. The compound's ability to elevate mood and produce feelings of euphoria has also been documented in both preclinical and anecdotal reports.
Neurotransmitter Interaction
Ethylone's interaction with serotonin receptors is particularly noteworthy. Studies have demonstrated that it can bind to serotonin transporters (SERT), inhibiting their reuptake and leading to increased serotonin levels. This effect is associated with the compound's psychoactive properties and potential for abuse.
Human Trials
A limited number of case studies have explored the effects of Ethylone in human subjects. Reports indicate that users experience heightened sensory perception, increased energy levels, and altered emotional states. However, these subjective experiences can vary widely among individuals.
Adverse Effects
While some users report positive experiences, Ethylone is also associated with adverse effects such as anxiety, paranoia, and cardiovascular complications. A case study involving emergency department visits highlighted instances of severe agitation and tachycardia following Ethylone use.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Stimulant Effects | Increased locomotor activity; feelings of euphoria |
Neurotransmitter Release | Enhanced release of dopamine, norepinephrine, and serotonin |
Serotonin Interaction | Inhibition of serotonin reuptake via SERT binding |
Adverse Effects | Anxiety, paranoia, tachycardia; potential for substance abuse |
Research Findings
Recent studies have focused on the pharmacokinetics and long-term effects of Ethylone. Research published in peer-reviewed journals emphasizes the need for further investigation into the safety profile and potential therapeutic uses of this compound. Some researchers suggest that understanding its mechanism could lead to insights into treating mood disorders or enhancing cognitive function.
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)11(14)9-5-4-6-10-12(9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
InChI Key |
NBKLIAKMVVIVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=C2C(=CC=C1)OCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.